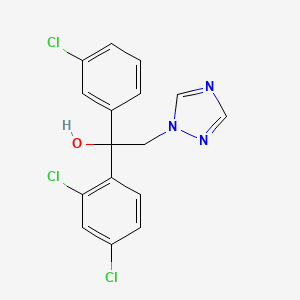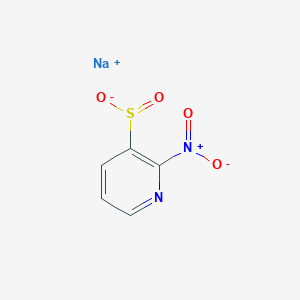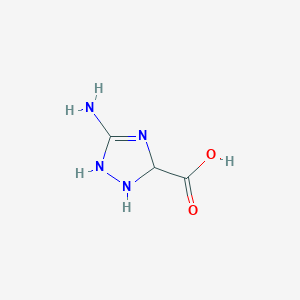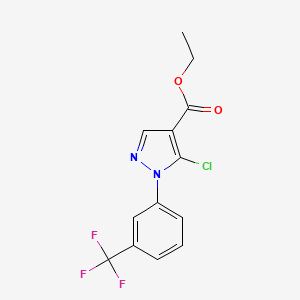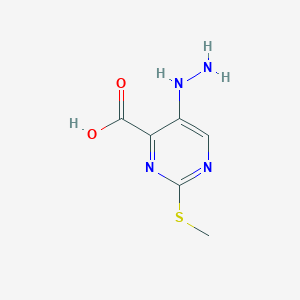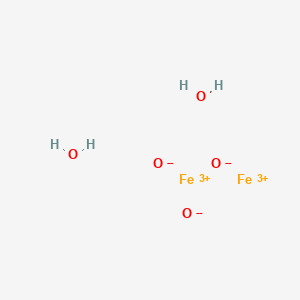
Iron(III)oxidedihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III) oxide dihydrate, also known as ferric oxide dihydrate, is an inorganic compound with the chemical formula Fe₂O₃·2H₂O. It is one of the hydrated forms of iron(III) oxide, which is commonly known as rust. This compound is characterized by its reddish-brown color and is often found in nature as a component of various minerals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(III) oxide dihydrate can be synthesized through various methods. One common laboratory method involves the electrolysis of a sodium bicarbonate solution using an iron anode. The electrolytic conversion of iron into hydrated iron(III) oxide is represented as: [ 4Fe + 3O₂ + 2H₂O \rightarrow 4FeO(OH) ] The hydrated iron(III) oxide thus produced undergoes dehydration at around 200°C to form ferric oxide .
Industrial Production Methods: In industrial settings, iron(III) oxide dihydrate is often produced by the oxidation of ferrous sulfate in the presence of water and oxygen. This process involves the following reactions: [ 2FeSO₄ + H₂SO₄ + O₂ \rightarrow Fe₂(SO₄)₃ + H₂O ] [ Fe₂(SO₄)₃ + 3H₂O \rightarrow 2Fe(OH)₃ + 3H₂SO₄ ] The ferric hydroxide formed is then dehydrated to produce iron(III) oxide dihydrate .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(III) oxide dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron(III) oxide dihydrate can be oxidized to form iron(III) oxide (Fe₂O₃) under high-temperature conditions.
Reduction: It can be reduced to iron(II) oxide (FeO) or metallic iron (Fe) using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: In acidic conditions, iron(III) oxide dihydrate reacts with acids to form iron(III) salts and water.
Major Products Formed:
- Oxidation: Iron(III) oxide (Fe₂O₃)
- Reduction: Iron(II) oxide (FeO) or metallic iron (Fe)
- Substitution: Iron(III) salts (e.g., FeCl₃) and water .
Applications De Recherche Scientifique
Iron(III) oxide dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other iron compounds.
Biology: It is employed in the study of iron metabolism and as a model compound for understanding the behavior of iron in biological systems.
Medicine: Iron(III) oxide dihydrate is used in the development of iron supplements and in the treatment of iron deficiency anemia.
Industry: It is utilized in the production of pigments, coatings, and as a polishing agent for metals and glass .
Mécanisme D'action
The mechanism by which iron(III) oxide dihydrate exerts its effects involves its ability to undergo redox reactions. In biological systems, it can participate in electron transfer processes, influencing various metabolic pathways. The compound can also interact with molecular targets such as enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Iron(III) oxide dihydrate can be compared with other iron oxides such as:
Iron(II) oxide (FeO): A black powder that is less stable and more reactive than iron(III) oxide dihydrate.
Iron(II,III) oxide (Fe₃O₄):
Iron(III) oxide (Fe₂O₃):
Iron(III) oxide dihydrate is unique due to its hydrated nature, which influences its reactivity and applications in different fields.
Propriétés
Formule moléculaire |
Fe2H4O5 |
|---|---|
Poids moléculaire |
195.72 g/mol |
Nom IUPAC |
iron(3+);oxygen(2-);dihydrate |
InChI |
InChI=1S/2Fe.2H2O.3O/h;;2*1H2;;;/q2*+3;;;3*-2 |
Clé InChI |
IAFATHOCGMQPCT-UHFFFAOYSA-N |
SMILES canonique |
O.O.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



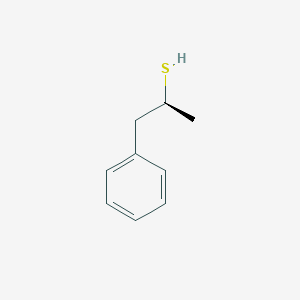

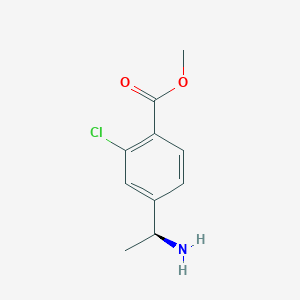
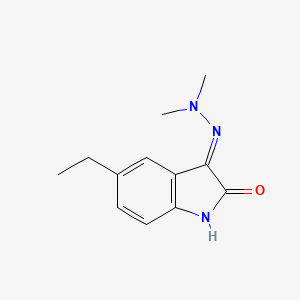

![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)

